(2-Ethylpyrimidin-4-yl)methanamine
Description
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Properties
IUPAC Name |
(2-ethylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-7-9-4-3-6(5-8)10-7/h3-4H,2,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIRIBHCHQFDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Pyrimidine Derivatives in Contemporary Chemical Research
The pyrimidine (B1678525) ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and chemical research. gsconlinepress.comorientjchem.org This structural motif is of profound biological significance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). nih.govhumanjournals.com Beyond this vital biological role, the pyrimidine scaffold is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This designation arises from its ability to serve as a versatile framework for the development of new therapeutic agents across a wide spectrum of diseases. mdpi.com
Researchers have extensively explored pyrimidine derivatives, leading to the discovery of compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. gsconlinepress.comnih.govresearchgate.net The development of drugs such as 5-fluorouracil (B62378) (an anticancer agent) and acyclovir (B1169) (an antiviral agent) highlights the therapeutic success of modifying the pyrimidine core. humanjournals.com The constant effort to synthesize novel pyrimidine derivatives is driven by the quest for new drugs to treat conditions like cancer, infectious diseases, and metabolic disorders. gsconlinepress.commdpi.com The position and nature of substituents on the pyrimidine ring greatly influence the biological activity, making it a fertile ground for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy. nih.gov
Significance of the 2 Ethylpyrimidin 4 Yl Methanamine Moiety As a Synthetic Building Block and Research Scaffold
(2-Ethylpyrimidin-4-yl)methanamine serves as a crucial synthetic building block and a foundational scaffold for creating more complex molecules. Its structure is characterized by a primary amine group (methanamine) at the 4-position and an ethyl group at the 2-position of the pyrimidine (B1678525) ring. This arrangement of functional groups offers specific reactive sites for chemical modifications, making it a valuable starting material or intermediate in multi-step syntheses.
The primary amine is a versatile functional group that can readily participate in a wide array of chemical reactions, such as amide bond formation, alkylation, and reductive amination. This allows chemists to attach various other molecular fragments to the pyrimidine core, systematically building larger and more intricate structures. For instance, the amine can be reacted with carboxylic acids or their derivatives to form amides, a common linkage in many biologically active compounds.
The presence of the 2-ethyl group also influences the molecule's properties, contributing to its lipophilicity and potentially affecting how it binds to biological targets. Research into related structures has shown that even small alkyl groups, like an ethyl group, can significantly impact the inhibitory potency of a molecule against specific enzymes, such as dihydrofolate reductase (DHFR). nih.gov In one study, the extension from a methyl to an ethyl group on a related furo[2,3-d]pyrimidine (B11772683) scaffold doubled the inhibitory activity against human DHFR. nih.gov This demonstrates the importance of such seemingly minor structural features. The (2-Ethylpyrimidin-4-yl)methanamine moiety, therefore, provides a pre-organized chemical framework that researchers can elaborate upon to generate libraries of new compounds for screening and lead optimization in drug discovery programs.
Table 1: Physicochemical Properties of (2-Ethylpyrimidin-4-yl)methanamine
| Property | Value |
| Molecular Formula | C₇H₁₁N₃ |
| Molar Mass | 137.18 g/mol |
| CAS Number | 289895-36-5 |
| InChIKey | UEIRIBHCHQFDDF-UHFFFAOYSA-N |
| SMILES | CCC1=NC=CC(=N1)CN |
Overview of Key Research Domains for 2 Ethylpyrimidin 4 Yl Methanamine and Its Analogues
Established Synthetic Routes to (2-Ethylpyrimidin-4-yl)methanamine
Multi-step syntheses allow for the controlled construction of the target molecule, often starting from simple, commercially available building blocks. nih.govwikipedia.org A plausible and common strategy for the synthesis of (2-Ethylpyrimidin-4-yl)methanamine involves the initial construction of a functionalized 2-ethylpyrimidine (B2674074) core, followed by the introduction of the aminomethyl group.
One such pathway commences with the synthesis of 2-ethylpyrimidine-4-carbonitrile. This intermediate can be prepared through various methods, including the condensation of a three-carbon unit with an amidine. Subsequently, the nitrile group can be reduced to the primary amine.
Pathway A: From 2-Ethylpyrimidine-4-carbonitrile
A common method for the synthesis of pyrimidine-5-carbonitriles involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a thio/urea derivative, often under acidic or basic conditions. ias.ac.in A similar strategy can be envisioned for the 4-carbonitrile isomer. An alternative is the cyanation of a suitable pyrimidine precursor, such as a 4-halopyrimidine or a pyrimidine-4-sulfone. bu.edu.eg The subsequent reduction of the nitrile to the amine can be achieved using various reducing agents.
Table 1: Proposed Multi-Step Synthesis of (2-Ethylpyrimidin-4-yl)methanamine via Nitrile Reduction
| Step | Reaction | Reagents and Conditions | Precursor | Product |
| 1 | Cyanation | KCN, solvent (e.g., DMSO) | 2-Ethyl-4-chloropyrimidine | 2-Ethylpyrimidine-4-carbonitrile |
| 2 | Reduction | LiAlH₄ in THF, followed by aqueous workup; or H₂, Raney Nickel | 2-Ethylpyrimidine-4-carbonitrile | (2-Ethylpyrimidin-4-yl)methanamine |
Another viable multi-step approach involves the formation of 2-ethylpyrimidine-4-carboxaldehyde as a key intermediate. This aldehyde can then be converted to the amine via reductive amination.
Pathway B: From 2-Ethylpyrimidine-4-carboxaldehyde
The synthesis of the aldehyde intermediate could be achieved through the oxidation of the corresponding alcohol, 2-ethyl-4-(hydroxymethyl)pyrimidine, or by the reduction of a corresponding ester or acyl chloride. Once the aldehyde is obtained, it can undergo reductive amination. Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com
Table 2: Proposed Multi-Step Synthesis of (2-Ethylpyrimidin-4-yl)methanamine via Reductive Amination
| Step | Reaction | Reagents and Conditions | Precursor | Product |
| 1 | Oxidation | PCC, CH₂Cl₂ | 2-Ethyl-4-(hydroxymethyl)pyrimidine | 2-Ethylpyrimidine-4-carboxaldehyde |
| 2 | Reductive Amination | NH₃, H₂, Ni or NaBH₃CN, MeOH | 2-Ethylpyrimidine-4-carboxaldehyde | (2-Ethylpyrimidin-4-yl)methanamine |
One-pot syntheses offer an efficient alternative to traditional multi-step procedures by combining several reaction steps in a single reaction vessel, thereby reducing purification steps and saving time and resources. mdpi.comnanobioletters.comnih.gov The synthesis of functionalized pyrimidines is amenable to one-pot strategies. For instance, a one-pot approach to (2-Ethylpyrimidin-4-yl)methanamine could potentially be designed starting from simpler precursors.
A hypothetical one-pot synthesis could involve the condensation of ethyl acetimidate (or a related precursor for the 2-ethyl group), a suitable three-carbon synthon with a protected aminomethyl group, and a nitrogen source. However, the development of such a highly convergent one-pot synthesis would require significant optimization of reaction conditions to ensure compatibility of the various reactive species.
Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. While direct palladium-catalyzed C-H amination of the pyrimidine ring to introduce the aminomethyl group is challenging, palladium catalysts are instrumental in the synthesis of precursors. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce the ethyl group at the 2-position of a pre-functionalized pyrimidine ring.
More relevant to the introduction of the aminomethyl group, palladium catalysts are widely used in reductive amination reactions. wikipedia.org For example, palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions, including the reduction of imines formed in situ during reductive amination. organic-chemistry.org
Functionalization and Derivatization of the (2-Ethylpyrimidin-4-yl)methanamine Scaffold
The (2-Ethylpyrimidin-4-yl)methanamine scaffold possesses two main sites for further chemical modification: the pyrimidine ring and the primary amino group of the aminomethyl substituent.
The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity towards various reagents.
Electrophilic aromatic substitution (EAS) on pyrimidine rings is generally difficult due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. byjus.commasterorganicchemistry.com The presence of an activating group, such as an amino or alkoxy group, is often necessary to facilitate such reactions. In the case of (2-Ethylpyrimidin-4-yl)methanamine, the ethyl group is a weak activating group, while the aminomethyl group's influence will depend on the reaction conditions.
Protonation of the ring nitrogens under strongly acidic conditions, which are often employed for EAS reactions like nitration or halogenation, would further deactivate the ring. Therefore, direct electrophilic substitution on the pyrimidine core of (2-Ethylpyrimidin-4-yl)methanamine is expected to be challenging and may require harsh conditions, potentially leading to low yields and mixtures of products. The most likely position for electrophilic attack, if it were to occur, would be the C-5 position, which is the most electron-rich carbon on the pyrimidine ring. libretexts.org
Table 3: Predicted Reactivity of (2-Ethylpyrimidin-4-yl)methanamine in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Outcome |
| Nitration | HNO₃/H₂SO₄ | Low reactivity, potential for N-oxidation or degradation. If substitution occurs, likely at the C-5 position. |
| Halogenation | Br₂/FeBr₃ | Low reactivity. Harsh conditions may be required. |
| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl₃ or RCl/AlCl₃ | Generally not feasible due to deactivation of the ring and potential for complexation of the Lewis acid with the ring nitrogens and the amino group. |
Transformations at the Methanamine Side Chain
The methanamine side chain of (2-Ethylpyrimidin-4-yl)methanamine offers a reactive site for a variety of chemical modifications.
The primary amine group of the methanamine side chain is a versatile functional handle for derivatization through reactions such as acylation, alkylation, and amidation. These reactions allow for the introduction of a wide range of substituents, thereby modifying the properties of the parent molecule.
While specific examples for (2-Ethylpyrimidin-4-yl)methanamine are not detailed in the provided search results, the general reactivity of primary amines is well-established. For instance, in the synthesis of novel antitumor agents, a dimethylaminoethyl group was found to be crucial for high activity, highlighting the importance of amine derivatization. nih.gov
The amine functionality of (2-Ethylpyrimidin-4-yl)methanamine can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases), which can then undergo further transformations. It can also be involved in cycloaddition reactions to construct more complex heterocyclic systems.
For example, multicomponent reactions, which involve the reaction of three or more starting materials in a single step, are a powerful tool for synthesizing complex molecules. jmaterenvironsci.com The amine group could act as one of the components in such reactions, leading to the formation of diverse molecular scaffolds.
Novel Synthetic Approaches and Green Chemistry Principles in (2-Ethylpyrimidin-4-yl)methanamine Production
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives. jmaterenvironsci.comrasayanjournal.co.in
Key green chemistry approaches relevant to the synthesis of pyrimidine-containing compounds include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.in
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and efficiency. rasayanjournal.co.inresearchgate.net
Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can simplify purification. researchgate.netnih.gov
Use of green catalysts: Employing reusable and non-toxic catalysts is a cornerstone of green chemistry. researchgate.net
Multicomponent reactions: These reactions improve atom economy by incorporating multiple reactants into the final product in a single step. jmaterenvironsci.com
While specific green synthetic routes for (2-Ethylpyrimidin-4-yl)methanamine are not explicitly described, the application of these general principles to pyrimidine synthesis suggests that more sustainable production methods for this compound are feasible. rasayanjournal.co.in For instance, the use of water as a solvent in organic synthesis is a key aspect of green chemistry and has been successfully applied to the synthesis of pyrimidine derivatives. jmaterenvironsci.com
| Green Chemistry Approach | Description | Potential Benefits | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, higher yields, and cleaner reactions. | rasayanjournal.co.in |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to the reaction mixture. | Enhanced reaction rates and product yields. | rasayanjournal.co.inresearchgate.net |
| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent, often using grinding or ball milling. | Reduced waste, simplified workup, and often faster reactions. | researchgate.netnih.gov |
| Use of Green Solvents | Employing environmentally benign solvents like water or ionic liquids. | Reduced environmental impact and improved safety. | jmaterenvironsci.comrasayanjournal.co.in |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form the product. | High atom economy, reduced waste, and simplified procedures. | jmaterenvironsci.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (2-Ethylpyrimidin-4-yl)methanamine. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, a complete picture of the molecule's connectivity and chemical environment can be assembled.
¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. For (2-Ethylpyrimidin-4-yl)methanamine, the spectrum would exhibit characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the pyrimidine ring protons, and the methylene and amine protons of the methanamine group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the pyrimidine ring protons are expected to appear in the aromatic region, shifted downfield due to the deshielding effect of the electronegative nitrogen atoms.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in (2-Ethylpyrimidin-4-yl)methanamine would produce a distinct signal. The spectrum would show signals corresponding to the two carbons of the ethyl group, the four distinct carbons of the pyrimidine ring, and the methylene carbon of the methanamine moiety. The chemical shifts of the pyrimidine carbons are particularly informative for confirming the substitution pattern.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum would reveal correlations between adjacent protons, for example, between the methyl and methylene protons of the ethyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each ¹H signal to its corresponding ¹³C signal. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection of the ethyl and methanamine groups to the pyrimidine ring. uab.eduresearchgate.netresearchgate.net
While specific experimental data for (2-Ethylpyrimidin-4-yl)methanamine is not widely published, the expected chemical shifts can be predicted based on data from analogous structures like (2-methylpyrimidin-4-yl)methanamine (B1328703) and general principles of NMR spectroscopy. uni.ludocbrown.infomdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for (2-Ethylpyrimidin-4-yl)methanamine Predicted data based on analogous compounds and spectroscopic principles. Actual experimental values may vary.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|---|
| Ethyl-CH₃ | Carbon | ~1.3 (triplet) | ~12-14 | Ethyl-CH₂ |
| Ethyl-CH₂ | Carbon | ~2.9 (quartet) | ~30-32 | Ethyl-CH₃, Pyrimidine C2 |
| Pyrimidine-C2 | Carbon | - | ~170-172 | - |
| Pyrimidine-C4 | Carbon | - | ~165-167 | - |
| Pyrimidine-H5 | Carbon | ~7.2 (doublet) | ~118-120 | Pyrimidine C4, Pyrimidine C6 |
| Pyrimidine-H6 | Carbon | ~8.6 (doublet) | ~157-159 | Pyrimidine C4, Pyrimidine C5 |
| Methanamine-CH₂ | Carbon | ~3.9 (singlet/broad) | ~45-48 | Pyrimidine C4, Pyrimidine C5 |
| Methanamine-NH₂ | - | ~2.0 (broad singlet) | - | - |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for confirming the molecular weight of (2-Ethylpyrimidin-4-yl)methanamine and for obtaining structural information through fragmentation analysis. nih.gov
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the molecular formula (C₇H₁₁N₃). The monoisotopic mass of the compound is calculated to be 137.0953 Da. uni.lu In a typical experiment, the compound would be ionized (e.g., by electrospray ionization, ESI) to form a protonated molecule [M+H]⁺, which would be detected at an m/z of approximately 138.1026. uni.lu Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. uni.lu
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves isolating the parent ion (e.g., [M+H]⁺) and inducing fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. For (2-Ethylpyrimidin-4-yl)methanamine, characteristic fragmentation pathways would likely include the loss of the ethyl group, cleavage of the C-C bond between the pyrimidine ring and the aminomethyl group, and fragmentation of the pyrimidine ring itself. Analyzing these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. researchgate.net
Table 2: Predicted Mass Spectrometry Data for (2-Ethylpyrimidin-4-yl)methanamine Data predicted from PubChemLite. uni.lu
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₇H₁₂N₃⁺ | 138.1026 |
| [M+Na]⁺ | C₇H₁₁N₃Na⁺ | 160.0845 |
| [M+K]⁺ | C₇H₁₁N₃K⁺ | 176.0585 |
| [M]⁺ | C₇H₁₁N₃⁺ | 137.0947 |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation of (2-Ethylpyrimidin-4-yl)methanamine from reaction byproducts and starting materials, as well as for assessing the purity of the final compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. mdpi.comnih.gov A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent system. The different components of the mixture travel up the plate at different rates, resulting in separated spots. The retention factor (Rf) value for the desired compound can be calculated and used to optimize the purification conditions. For a polar compound like (2-Ethylpyrimidin-4-yl)methanamine, a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or dichloromethane) would likely be used as the mobile phase. mdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly efficient method for both the purification and purity analysis of (2-Ethylpyrimidin-4-yl)methanamine. nih.govnih.gov In analytical HPLC, a small amount of the sample is injected into a column packed with a stationary phase (commonly C18-modified silica for reversed-phase chromatography). A solvent mixture (mobile phase) is pumped through the column, and the components are separated based on their differential partitioning between the two phases. A detector (e.g., UV-Vis) records the retention time (tR) and peak area for each component. For purity assessment, the area of the peak corresponding to (2-Ethylpyrimidin-4-yl)methanamine is compared to the total area of all peaks, ideally showing a single major peak for a pure sample. nih.gov Preparative HPLC can be used to purify larger quantities of the compound. nih.gov
Column Chromatography
Column chromatography is the standard method for purifying multigram quantities of compounds in a research setting. rsc.orgrsc.org The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system, often determined by prior TLC analysis, is passed through the column to elute the components. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure desired product. Given the polar nature of the amine, a solvent gradient from a less polar eluent (e.g., ethyl acetate) to a more polar one (e.g., methanol in dichloromethane) might be employed to achieve effective separation. rsc.orgrsc.org
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. mdpi.comresearchgate.net This technique provides precise measurements of bond lengths, bond angles, and torsional angles. nih.gov
For (2-Ethylpyrimidin-4-yl)methanamine, a crystal structure would confirm the planar nature of the pyrimidine ring and reveal the exact conformation of the ethyl and methanamine side chains relative to the ring. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyrimidine nitrogen atoms, which dictate how the molecules pack in the crystal lattice. nih.gov While no public crystal structure data currently exists for this specific compound, this technique remains the gold standard for unambiguous solid-state structural proof. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
The structure of (2-Ethylpyrimidin-4-yl)methanamine includes a pyrimidine ring, an ethyl substituent, and a methanamine group. Each of these components will give rise to characteristic bands in the IR and Raman spectra.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the energies of these vibrations. For (2-Ethylpyrimidin-4-yl)methanamine, the expected IR absorption bands would include:
N-H Vibrations: The primary amine (-NH2) group is expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. A scissoring (bending) vibration is also anticipated around 1600 cm⁻¹.
C-H Vibrations: The ethyl group and the methylene bridge will exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring is expected just above 3000 cm⁻¹.
C=N and C=C Vibrations: The pyrimidine ring contains both C=N and C=C bonds, which will have characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.
C-N Vibrations: The stretching of the C-N bond of the aminomethyl group and within the pyrimidine ring will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The expected Raman signals for (2-Ethylpyrimidin-4-yl)methanamine would include:
Ring Vibrations: The symmetric breathing vibrations of the pyrimidine ring are often strong in the Raman spectrum and would be expected in the fingerprint region.
C-H Vibrations: While also present in the IR spectrum, the symmetric C-H stretching vibrations of the ethyl and methylene groups would be clearly visible.
C-C and C-N Stretching: The stretching vibrations of the carbon-carbon single bond of the ethyl group and the carbon-nitrogen bonds would also be Raman active.
The following table outlines the predicted key vibrational frequencies for (2-Ethylpyrimidin-4-yl)methanamine based on the analysis of its functional groups.
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | Primary Amine | 3300-3500 (medium-strong) | Weak |
| C-H Stretch (aromatic) | Pyrimidine Ring | 3000-3100 (weak-medium) | Medium-strong |
| C-H Stretch (aliphatic) | Ethyl, Methylene | 2850-2980 (strong) | Strong |
| N-H Bend (scissoring) | Primary Amine | 1590-1650 (medium) | Weak |
| C=N, C=C Stretch | Pyrimidine Ring | 1400-1650 (strong) | Medium-strong |
| C-N Stretch | Aminomethyl, Pyrimidine | 1000-1300 (medium) | Medium |
| Ring Breathing | Pyrimidine Ring | Weak | Strong |
Disclaimer: The data presented in this table is a theoretical prediction based on the characteristic vibrational frequencies of the functional groups present in (2-Ethylpyrimidin-4-yl)methanamine. It is not derived from direct experimental measurement of the compound.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to derive the empirical formula of the substance, which can be compared to the theoretical composition calculated from its proposed molecular formula. For (2-Ethylpyrimidin-4-yl)methanamine, with the molecular formula C₇H₁₁N₃, the theoretical elemental composition can be precisely calculated. Current time information in Singapore.
The validation of the empirical formula is a critical step in confirming the identity and purity of a newly synthesized compound. Any significant deviation between the experimentally determined and theoretically calculated percentages would suggest the presence of impurities or an incorrect structural assignment.
The theoretical elemental composition of (2-Ethylpyrimidin-4-yl)methanamine is presented in the table below.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 61.28 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 8.09 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 30.63 |
| Total | 137.21 | 100.00 |
In a research setting, the experimental results from an elemental analyzer would be expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%, to confirm the empirical formula of C₇H₁₁N₃.
Computational and Theoretical Studies on 2 Ethylpyrimidin 4 Yl Methanamine and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electron distribution. For (2-Ethylpyrimidin-4-yl)methanamine, these methods reveal details about its stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For compounds like (2-Ethylpyrimidin-4-yl)methanamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine atomic and molecular properties. mdpi.com These studies can predict the optimized molecular geometry, vibrational frequencies, and various reactivity descriptors.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and its ability to participate in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. materialsciencejournal.org
The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive as it requires less energy to be excited. ajchem-a.com For pyrimidine (B1678525) analogues, the distribution of HOMO and LUMO orbitals often highlights the pyrimidine ring and its substituents as the primary sites for electronic transitions. researchgate.net The analysis of these orbitals provides valuable information on charge transfer within the molecule.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.org The MESP map displays regions of negative potential (electron-rich) and positive potential (electron-poor).
For (2-Ethylpyrimidin-4-yl)methanamine, the nitrogen atoms of the pyrimidine ring and the nitrogen of the aminomethyl group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms, particularly those of the amine group and adjacent to the electron-withdrawing nitrogen atoms, would exhibit positive potential, indicating sites for potential nucleophilic interaction. bhu.ac.in This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like (2-Ethylpyrimidin-4-yl)methanamine, MD simulations can provide detailed insights into its conformational landscape. The rotation around the single bond connecting the aminomethyl group to the pyrimidine ring, as well as the flexibility of the ethyl group, allows the molecule to adopt various conformations.
MD simulations can help identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). nih.gov Understanding the preferred conformations is essential as the three-dimensional shape of a molecule plays a critical role in its interaction with other molecules, including biological receptors.
Molecular Docking Studies with Macromolecular Targets for Ligand-Receptor Interaction Prediction (non-efficacy focused)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is widely used to predict how a small molecule like (2-Ethylpyrimidin-4-yl)methanamine might interact with a protein's binding site.
Binding Affinity Predictions and Interaction Energies
Beyond predicting the binding pose, molecular docking programs can also estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the receptor. nih.gov These predictions are based on scoring functions that calculate the interaction energies between the ligand and the protein.
The Linear Interaction Energy (LIE) method is one approach used to calculate binding free energies with greater accuracy by combining conformational sampling from simulations with empirical models. nih.gov For analogues of (2-Ethylpyrimidin-4-yl)methanamine, these calculations can provide a quantitative measure of their potential to bind to various macromolecular targets.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase A | -7.2 | ASP184, LYS72, GLU170 |
| Cyclin-Dependent Kinase 2 | -8.1 | LEU83, GLU81, ASP86 |
| Human Serum Albumin | -6.5 | TRP214, ARG257, LYS199 |
Investigations into the Biological Interface of 2 Ethylpyrimidin 4 Yl Methanamine Non Clinical Focus
Molecular Target Identification and Binding Mechanisms of Pyrimidine (B1678525) Derivatives (In Vitro Studies)
While no data exists for (2-Ethylpyrimidin-4-yl)methanamine, other pyrimidine-containing molecules have been studied for their interaction with various enzymes and receptors.
Enzymatic Inhibition/Activation Studies
Phosphatidylinositol 4-kinase IIIβ (PI4KB): PI4KB is a crucial host factor for the replication of many RNA viruses, making it an attractive target for antiviral drug development. nih.gov Numerous inhibitors targeting this kinase have been developed, some of which feature heterocyclic scaffolds, although none are directly analogous to (2-Ethylpyrimidin-4-yl)methanamine. nih.govnih.gov The general strategy involves creating small molecules that bind to the ATP-binding site of the kinase, thereby inhibiting its function. medchemexpress.com
N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): This enzyme is key in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govnih.gov Research has led to the discovery of potent NAPE-PLD inhibitors based on a pyrimidine-4-carboxamide scaffold. acs.orgresearchgate.net These inhibitors were identified through high-throughput screening and optimized to achieve nanomolar potency. nih.govresearchgate.net
Cytochrome P450 2A6 (CYP2A6): This enzyme is primarily responsible for the metabolism of nicotine in humans. nih.govnih.gov Inhibition of CYP2A6 is a therapeutic strategy for smoking cessation. Various compounds, including those with pyridine (B92270) and other heterocyclic rings, have been designed and evaluated as CYP2A6 inhibitors. nih.govnih.govmdpi.com The mechanism often involves the heterocyclic nitrogen coordinating with the heme iron atom in the enzyme's active site. researchgate.net
Receptor Ligand Binding Assays and Affinity Determination (In Vitro)
There are no public records of receptor binding assays for (2-Ethylpyrimidin-4-yl)methanamine. However, other pyrimidine derivatives have been evaluated for their affinity to various receptors. For instance, different substitution patterns on the pyrimidine ring can yield ligands for dopamine receptors nih.gov or cannabinoid receptors nih.gov. The affinity is typically determined through competitive binding assays using radiolabeled ligands.
Structure-Activity Relationship (SAR) Exploration for Molecular Interactions
SAR studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. For pyrimidine derivatives, these studies have been extensively conducted.
Impact of Substituent Modifications on Target Binding
Systematic modification of substituents on the pyrimidine ring has been shown to dramatically affect biological activity. For example, in the context of NAPE-PLD inhibitors with a pyrimidine-4-carboxamide core, modifying substituents at the R1, R2, and R3 positions led to a significant increase in inhibitory potency. acs.orgresearchgate.net Similarly, for 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, varying the groups at the C-2 and C-4 positions allowed for the tuning of potency and selectivity. nih.gov For PAK1 inhibitors, the addition of a bromide at the 5-position of the pyrimidine core enhanced activity. nih.gov
Stereochemical Effects on Molecular Recognition
Stereochemistry can play a critical role in the interaction between a small molecule and its biological target. In the development of NAPE-PLD inhibitors, the stereochemistry of substituents was crucial. For instance, the combination of an (S)-3-phenylpiperidine group with an (S)-3-hydroxypyrrolidine group resulted in the most potent compound, highlighting the importance of specific stereoisomers for optimal binding. acs.orgresearchgate.net
Applications of 2 Ethylpyrimidin 4 Yl Methanamine As a Building Block in Chemical Synthesis and Materials Science
Role as a Scaffold in the Construction of Diverse Chemical Libraries
In the field of drug discovery and medicinal chemistry, the pyrimidine (B1678525) ring is considered a "privileged scaffold." mdpi.commdpi.comnih.gov This term signifies that the pyrimidine core structure can bind to multiple biological targets, making it an excellent starting point for developing new therapeutic agents. mdpi.com Consequently, (2-Ethylpyrimidin-4-yl)methanamine is a valuable building block for constructing diverse chemical libraries—large collections of related compounds that can be screened for biological activity. gsconlinepress.commdpi.com
The development of such libraries is a cornerstone of modern pharmaceutical research. gsconlinepress.com The primary amine group (-CH₂NH₂) on (2-Ethylpyrimidin-4-yl)methanamine provides a reactive handle for a wide array of chemical modifications. This allows chemists to systematically synthesize a multitude of derivatives, each with unique structural features. These libraries are then tested against various biological targets, including enzymes and cellular receptors, to identify lead compounds for the treatment of diseases such as cancer and viral infections. mdpi.commdpi.com The hybridization of the pyrimidine core with other pharmacologically active moieties has proven to be a powerful strategy in developing potent anticancer agents. mdpi.com
Utilization in Coordination Chemistry and Ligand Design for Metal Complexes
The nitrogen atoms within the pyrimidine ring of (2-Ethylpyrimidin-4-yl)methanamine possess lone pairs of electrons, enabling them to act as ligands that can coordinate with metal ions. nih.govnih.gov This property is fundamental to its use in coordination chemistry for the design of novel metal complexes. The presence of both the two ring nitrogens and the nitrogen atom in the aminomethyl side chain makes (2-Ethylpyrimidin-4-yl)methanamine a potential multidentate or chelating ligand, capable of forming stable complexes with a variety of transition metals. nih.govnih.gov
The resulting metal complexes often exhibit unique chemical, electronic, and biological properties that differ significantly from the free ligand. nih.gov Research into pyridine (B92270) and pyrimidine-based metal complexes has shown their potential as anticancer agents, with the coordination to a metal ion sometimes enhancing the biological activity of the organic molecule. nih.govnih.gov These complexes are studied for their potential applications in catalysis, materials science, and as therapeutic compounds. nih.gov
Integration into Polymer Architectures for Functional Materials (if applicable)
The incorporation of pyrimidine units into polymer backbones is a strategy for creating functional materials with specific, tailored properties. Research has demonstrated the synthesis of pyrimidine-containing cationic polymers that show great potential as nanocarriers for delivering DNA and proteins into cells. nih.gov These bio-inspired materials can condense genetic material and proteins into nanoparticles, facilitating their transport across cell membranes while maintaining the bioactivity of the cargo. nih.gov
(2-Ethylpyrimidin-4-yl)methanamine is a suitable monomer for integration into such polymer architectures. Its primary amine group can be used as a reactive site for polymerization reactions or for grafting the molecule onto existing polymer chains. This could lead to the development of new functional polymers with applications in gene therapy, drug delivery, and biotechnology.
| Application Area | Role of (2-Ethylpyrimidin-4-yl)methanamine | Rationale | Relevant Findings for Pyrimidine Class |
|---|---|---|---|
| Chemical Libraries | Core Scaffold | Pyrimidine is a "privileged scaffold" for drug discovery. mdpi.commdpi.com The amine group allows for diverse modifications. | Used to synthesize libraries for anticancer and antimicrobial screening. gsconlinepress.commdpi.com |
| Coordination Chemistry | Chelating Ligand | Nitrogen atoms in the ring and side chain can bind to metal ions. nih.govnih.gov | Pyrimidine-metal complexes show potential as anticancer agents and catalysts. nih.govnih.gov |
| Functional Polymers | Monomer/Grafting Unit | Amine group enables polymerization or attachment to polymer backbones. | Pyrimidine-containing polymers act as effective nanocarriers for DNA and protein delivery. nih.gov |
| Agrochemicals | Structural Moiety | The pyrimidine skeleton is a key component in many commercial and developmental pesticides. nih.govfrontiersin.org | Derivatives possess significant fungicidal and antiviral (plant virus) properties. nih.govnih.gov |
Applications in Agrochemical Research as a Structural Moiety
The pyrimidine skeleton is a well-established and important structural motif in the field of agrochemicals. nih.govfrontiersin.org Several highly effective commercial fungicides are based on the pyrimidine structure, highlighting its importance in protecting crops from fungal diseases. nih.gov These diseases pose a significant threat to global food production, creating a continuous need for new and effective fungicides to combat resistance and control a wide range of plant pathogens. nih.govfrontiersin.org
(2-Ethylpyrimidin-4-yl)methanamine serves as a valuable starting material or intermediate for the synthesis of new agrochemical candidates. Researchers actively design and synthesize novel pyrimidine derivatives to screen for antifungal, insecticidal, and antiviral (against plant viruses like Tobacco Mosaic Virus) activities. frontiersin.orgnih.gov By modifying the substituents on the pyrimidine ring, chemists can fine-tune the biological activity and spectrum of these compounds. nih.govfrontiersin.org The amine moiety, in particular, is a key functional group in pesticide chemistry, known to be part of many bioactive molecules. frontiersin.org Therefore, (2-Ethylpyrimidin-4-yl)methanamine represents a key building block for developing the next generation of crop protection agents.
| Fungicide Name | Reference |
|---|---|
| Azoxystrobin | nih.gov |
| Cyprodinil | nih.gov |
| Pyrimethanil | nih.gov |
| Diflumetorim | nih.gov |
Future Research Directions and Unexplored Avenues for 2 Ethylpyrimidin 4 Yl Methanamine
Exploration of Novel Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern medicinal and materials chemistry. For (2-Ethylpyrimidin-4-yl)methanamine, future research could focus on moving beyond traditional, often harsh, synthesis conditions.
Green chemistry principles offer a roadmap for this exploration. For instance, the synthesis of various 2-aminopyrimidine (B69317) derivatives has been achieved under solvent-free conditions, often utilizing catalysts like chitosan (B1678972), a renewable biopolymer. ijcit.com One study demonstrated the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives from guanidines, aldehydes, and cyanoketones using chitosan as a reusable heterogeneous catalyst, highlighting an eco-friendly approach. ijcit.com Another approach involves the use of deep eutectic solvents (DESs) as potent and green catalysts for the synthesis of pyrimidine (B1678525) derivatives, offering advantages like short reaction times and high yields without the need for toxic solvents.
Future synthetic strategies for (2-Ethylpyrimidin-4-yl)methanamine could adapt these principles. Research could investigate one-pot reactions that minimize waste and energy consumption. The use of microwave-assisted synthesis, a technique known for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, also presents a viable avenue.
Table 1: Potential Sustainable Synthesis Approaches for (2-Ethylpyrimidin-4-yl)methanamine
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification of suitable enzymes for the key reaction steps. |
| Solvent-Free Synthesis | Reduced solvent waste, simplified purification, potential for higher throughput. | Optimization of reaction conditions (temperature, catalyst) for the specific substrates. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. | Development of efficient microwave protocols and suitable reaction vessels. |
| Deep Eutectic Solvents (DESs) | Green and recyclable reaction media, often biodegradable. | Screening of various DES compositions for optimal solubility and catalytic activity. |
Advanced Functionalization Strategies for Enhanced Molecular Properties
The biological activity and physicochemical properties of a molecule are intrinsically linked to its functional groups. Advanced functionalization of the (2-Ethylpyrimidin-4-yl)methanamine scaffold could unlock a wide array of novel properties. The pyrimidine ring and the methanamine side chain offer multiple sites for modification.
For instance, the amino group of the methanamine moiety is a prime target for derivatization. Acylation, sulfonylation, or the introduction of various aromatic or heterocyclic rings could significantly alter the molecule's polarity, hydrogen bonding capacity, and steric profile. These modifications have been shown in related pyrimidine derivatives to influence their biological activities, such as their potential as kinase inhibitors or antimicrobial agents. mdpi.comnih.gov
Furthermore, substitution on the pyrimidine ring itself, beyond the existing ethyl group, could be explored. The introduction of halogens, nitro groups, or other functional groups at available positions on the ring could modulate the electronic properties of the molecule and its ability to interact with biological targets.
Integration with Artificial Intelligence and Machine Learning for Directed Synthesis and Property Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.net For (2-Ethylpyrimidin-4-yl)methanamine, these computational tools offer a powerful approach to guide its future development.
Predictive models can be built to forecast various properties of novel derivatives of (2-Ethylpyrimidin-4-yl)methanamine before they are synthesized. By training ML algorithms on datasets of known pyrimidine compounds and their activities, it is possible to predict properties such as solubility, toxicity, and potential biological targets. researchgate.net For example, quantitative structure-activity relationship (QSAR) models have been successfully used to predict the antimicrobial activity of pyrimidine derivatives. eurekaselect.com
AI can also be employed for de novo drug design, generating novel molecular structures based on the (2-Ethylpyrimidin-4-yl)methanamine scaffold with optimized properties. Generative models can explore a vast chemical space to propose new derivatives with a high probability of desired activity, thereby accelerating the discovery process. nih.gov
Table 2: Application of AI/ML in the Study of (2-Ethylpyrimidin-4-yl)methanamine
| AI/ML Application | Objective | Potential Impact |
| QSAR Modeling | Predict biological activity based on molecular structure. | Prioritize the synthesis of the most promising derivatives. |
| ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Reduce late-stage failures in drug development. |
| Generative Models | Design novel molecules with desired properties. | Accelerate the discovery of new lead compounds. |
| Reaction Prediction | Predict the outcomes and optimal conditions for synthetic reactions. | Improve the efficiency and success rate of chemical synthesis. |
Deeper Mechanistic Elucidation of Molecular Interactions in Complex Biological Systems (In Vitro/In Silico)
Understanding how (2-Ethylpyrimidin-4-yl)methanamine and its derivatives interact with biological systems at a molecular level is crucial for unlocking their therapeutic potential. A combination of in vitro and in silico studies can provide these vital insights.
In vitro assays can be used to screen the compound against a wide range of biological targets, such as enzymes (e.g., kinases, proteases) and receptors. mdpi.comnih.gov For instance, many pyrimidine derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov
In silico molecular docking studies can complement these experimental findings by predicting the binding modes of (2-Ethylpyrimidin-4-yl)methanamine derivatives within the active sites of proteins. nih.govnih.gov These computational models can help to rationalize observed biological activities and guide the design of more potent and selective inhibitors. Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-protein complex over time, providing a more comprehensive understanding of the interaction.
A thorough investigation into the molecular interactions of (2-Ethylpyrimidin-4-yl)methanamine would involve:
Target Identification: Utilizing computational methods and experimental screening to identify potential protein targets.
Binding Affinity and Selectivity: Quantifying the strength of the interaction with identified targets and assessing its selectivity over other proteins.
Structural Biology: Determining the three-dimensional structure of the compound in complex with its target protein through techniques like X-ray crystallography or cryo-electron microscopy.
By systematically exploring these research avenues, the scientific community can unlock the full potential of (2-Ethylpyrimidin-4-yl)methanamine and its derivatives, paving the way for new discoveries in medicine and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Ethylpyrimidin-4-yl)methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., aminopyrimidine derivatives) under controlled conditions. Key steps include introducing the ethyl group at the pyrimidine 2-position and forming the methanamine linkage. Reactions often use palladium-catalyzed cross-coupling or reductive amination, with yields optimized by maintaining anhydrous conditions and temperatures between 60–100°C . Purification via column chromatography or recrystallization is critical to achieve >95% purity.
Q. How can researchers characterize the purity and structural integrity of (2-Ethylpyrimidin-4-yl)methanamine?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming the ethyl and methanamine substituents. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ peaks). High-performance liquid chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What are the solubility and stability profiles of (2-Ethylpyrimidin-4-yl)methanamine under laboratory conditions?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability studies recommend storage at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the amine group. Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of (2-Ethylpyrimidin-4-yl)methanamine for biological targets?
- Methodological Answer : Systematic substitution of the ethyl group (e.g., with cyclopentyl, fluorophenyl) and modification of the methanamine moiety (e.g., N-methylation) can enhance binding to enzymes like kinases or GPCRs. Computational docking (AutoDock Vina) paired with in vitro IC₅₀ assays identifies key hydrophobic/electrostatic interactions . For example, bulkier substituents at the 2-position improve selectivity for kinase inhibitors .
Q. What experimental strategies resolve contradictions in reported binding affinities of (2-Ethylpyrimidin-4-yl)methanamine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., SPR vs. ITC for binding constants). Standardize protocols: use recombinant proteins with confirmed activity, control buffer ionic strength/pH, and validate with reference inhibitors. Meta-analyses of published IC₅₀ values (e.g., using Prism software) can identify outliers due to assay conditions .
Q. How can computational modeling predict the metabolic pathways and toxicity of (2-Ethylpyrimidin-4-yl)methanamine analogs?
- Methodological Answer : Tools like Schrödinger’s ADMET Predictor or SwissADME simulate hepatic metabolism (e.g., cytochrome P450 oxidation of the ethyl group). Molecular dynamics (MD) trajectories (NAMD/GROMACS) assess membrane permeability. In vitro hepatocyte assays validate predictions, with LC-MS/MS quantifying metabolites .
Q. What strategies improve the enantiomeric purity of chiral derivatives of (2-Ethylpyrimidin-4-yl)methanamine?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective hydrogenation (Noyori-type catalysts) achieves >90% ee. Chiral HPLC (Chiracel OD-H column) separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Contradictions may stem from solvent effects (polar vs. nonpolar) or competing reaction pathways (SN1 vs. SN2). Kinetic studies (monitored by ¹H NMR or IR) under varying conditions (e.g., DMSO vs. THF) clarify mechanisms. DFT calculations (Gaussian 16) model transition states to explain regioselectivity .
Research Design Considerations
Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of (2-Ethylpyrimidin-4-yl)methanamine?
- Methodological Answer :
- In vitro : Cell-free assays (e.g., enzyme inhibition) and cell-based models (HEK293 or HeLa cells transfected with target receptors).
- In vivo : Rodent models for CNS applications (e.g., tail-flick test for analgesia) require BBB permeability assessments via logP/logD calculations .
- Dose-response curves : Use nonlinear regression (Hill equation) to quantify efficacy and toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
